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Mirogabalin Dosing & Efficacy Data

For easy comparison, here are the key dosing schedules and their outcomes from clinical studies:

Central Neuropathic Pain (CNeP) Diabetic Peripheral Neuropathic Pain

Parameter
Long-Term Study [1] (DPNP) Phase lll Study [2]
Study Design 52-week open-label extension 14-week randomized, double-blind, placebo-
controlled
Initial Titration 5 mg BID for 2 weeks, then 10 mg 5 mg/day (OD) for 1 week, then 10 mg/day
BID for 2 weeks for 1 week (for 15 mg/day group); 10 mg/day
(5 mg BID) for 1 week, then 20 mg/day for 1
week (for 20/30 mg/day groups) [2]
Max/Target 15 mg BID (after 4-week titration) 15 mg/day, 20 mg/day, or 30 mg/day (10 mg
Dose BID or 15 mg BID)
Key Efficacy SF-MPQ VAS reduction from ADPS reduction at Week 14 vs. placebo:
Result baseline at Week 52: -2.3 mm -1.81 (30 mg/day, statistically significant) [2]

(Spinal Cord Injury), -17.0 mm (Post-
Stroke), -17.1 mm (Parkinson's) [1]

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s535508?utm_src=pdf-body
https://www.smolecule.com/products/s535508?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC10290008/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10290008/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6717827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6717827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6717827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10290008/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6717827/
https://www.smolecule.com/products/s535508?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Central Neuropathic Pain (CNeP) Diabetic Peripheral Neuropathic Pain

Parameter

Long-Term Study [1] (DPNP) Phase Il Study [2]
Common Somnolence (16.7%), peripheral Nasopharyngitis, somnolence, dizziness,
Adverse edema (12.4%), edema (11.4%), peripheral edema, weight increase [2]

Events (AEs) nasopharyngitis (11.0%), dizziness

(7.6%) [1]

Frequently Asked Questions & Troubleshooting

Q1: What is the recommended dose titration schedule for a long-term study in patients with central

neuropathic pain (CNeP)?

e A: For long-term studies (up to 52 weeks) in patients with CNeP, the following schedule is
recommended [1]:

[e]

[e]

o

Weeks 1-2: 5 mg twice daily (BID).

Weeks 3-4: 10 mg BID.

After Week 4: The dose can be maintained at a maximum of 15 mg BID for 47 weeks, provided
there are no safety concerns.

Final Week (Tapering): Reduce to once-daily administration (10 mg or 15 mg) for 1 week
before discontinuation.

Renal Impairment Adjustment: For patients with creatinine clearance (CrCL) of 30-60
mL/min, administer 50% of the standard dose [1].

Q2: How should I manage common adverse events like somnolence or dizziness during titration?

e A: These events are often mild and transient. If safety concerns arise (e.g., persistent somnolence or
dizziness), the protocol allows for a dose reduction from the maximum 15 mg BID back down to 10
mg BID during the maintenance period [1]. A slower titration pace than the protocol may also be
considered.

Q3: What is the evidence for dose-dependent efficacy of mirogabalin?

¢ A: APhase lll study in Diabetic Peripheral Neuropathic Pain (DPNP) demonstrated a clear dose-
response relationship [2]. At 14 weeks, the reduction in Average Daily Pain Score (ADPS) was -1.81
for mirogabalin 30 mg/day, compared to -1.31 for placebo. The 30 mg/day dose showed statistical

superiority over placebo (p=0.0027), while lower doses (15 and 20 mg/day) showed a smaller, non-
significant effect [2].
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Experimental Protocols from Cited Studies

Here are the detailed methodologies from the key studies referenced in the tables.

1. Long-term Safety and Efficacy Study in CNeP [1]

¢ Study Design: A 52-week, multinational, open-label extension study.

¢ Patients: Adults with CNeP due to spinal cord injury (CNePSCI), central post-stroke pain (CPSP), or
Parkinson's disease (CNePPD).

¢ Intervention: Mirogabalin was administered orally according to the titration and maintenance
schedule detailed in the table above.

¢ Primary Endpoint: Incidence and severity of treatment-emergent adverse events (TEAES).

o Key Efficacy Assessment: Change from baseline in the Visual Analog Scale (VAS) of the Short-
Form McGill Pain Questionnaire (SF-MPQ), assessed at Week 52.

2. Phase III Efficacy Study in DPNP [2]

¢ Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

e Patients: Asian patients aged =20 years with type 1 or 2 diabetes and DPNP for =6 months. Eligible
patients had an Average Daily Pain Score (ADPS) of >4.

¢ Intervention: Patients were randomized 2:1:1:1 to placebo, mirogabalin 15, 20, or 30 mg/day.

¢ Primary Endpoint: Change from baseline in ADPS at week 14. Patients recorded daily pain scores
on an 11-point numerical rating scale.

e Key Prohibited Medications: Pregabalin, gabapentin, other antiepileptics, serotonin-norepinephrine
reuptake inhibitors, and opioids.

Mechanism and Workflow Visualization

The following diagram illustrates mirogabalin's mechanism of action and the typical patient journey in a

clinical trial, incorporating dosing and assessment points.
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/Mirogabalin Mechanism of Action\ /Clinical Trial Workflow & Dosing\

- . Titration: 5 mg BID
( Oral Administration ) ( (Weeks 1-2) )

Binds 0208-1 subunit of Titration: 10 mg BID
voltage-gated Ca2* channels (Weeks 3-4)

. aintenance: Up to 15 mg Bl
G/Iodulates channel functloa ’( (Weeks 5-52) }

( RENIE [T ) éafety & Efficacy Monitorina

neurotransmitter release K

I
\- i J
: Assess at
1 Week 52
|
|
Primary Endpoint: Tapering: QD dosing
Pain Score Change & AEs (Final Week)
\- J

Click to download full resolution via product page

This diagram summarizes the key scientific and clinical steps involved in a mirogabalin study.

Key Considerations for Your Research

When designing your experiments, please note:
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e Patient Population: Dosing efficacy and titration speed may vary significantly between different
patient populations (e.g., CNeP vs. DPNP) [1] [2].

¢ Dose Adjustment: Always incorporate dose reduction rules for patients with renal impairment and for
managing adverse events [1].

e For Animal Models: If your research involves pre-clinical models, note that the optimal design for
neuropathic pain models (e.g., for chemotherapy-induced neuropathy) is an active area of
methodological research [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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